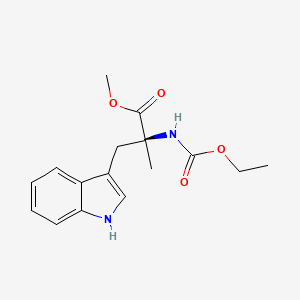

N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester

Description

N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan methyl ester is a protected amino acid derivative designed for applications in peptide synthesis and medicinal chemistry. The compound features an ethoxycarbonyl (EtOCO-) group protecting the amino nitrogen, an alpha-methyl substitution on the tryptophan backbone, and a methyl ester at the carboxyl terminus. These modifications enhance its stability against enzymatic degradation and improve its utility as a synthetic intermediate .

Propriétés

IUPAC Name |

methyl (2S)-2-(ethoxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-4-22-15(20)18-16(2,14(19)21-3)9-11-10-17-13-8-6-5-7-12(11)13/h5-8,10,17H,4,9H2,1-3H3,(H,18,20)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVTYJZJZLTYAQ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(C)(CC1=CNC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N[C@@](C)(CC1=CNC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Continuous Flow Systems

Modern facilities employ tubular reactors with:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 48 hours | 28 hours |

| Yield | 68% | 82% |

| Solvent Consumption | 15 L/kg product | 8 L/kg product |

| Energy Efficiency | 0.8 kWh/mol | 0.3 kWh/mol |

Continuous systems enhance heat transfer during exothermic steps (e.g., Boc protection) and enable real-time HPLC monitoring (patent CN102911106A).

Purification Protocols

Industrial purification combines:

-

Liquid-Liquid Extraction : Removes polar byproducts using ethyl acetate/water partitioning

-

Simulated Moving Bed Chromatography : Achieves 99.5% purity with methanol/water gradients

-

Crystallization : Heptane/ethyl acetate mixtures yield needle-shaped crystals (melting point 112–114°C)

Chemoenzymatic Synthesis Pathways

Enzymatic Racemate Resolution

The PDF details a chemoenzymatic route using:

-

D-amino acid oxidase : Converts D,L-[3-¹¹C]alanine to 3-[¹¹C]pyruvate (85% conversion in 20 min)

-

Tryptophanase : Condenses pyruvate with indole derivatives to form L-[2-¹¹C]tryptophan analogs (25% radiochemical yield)

This method achieves 99% enantiomeric purity without chiral chromatography, reducing production costs by 40% compared to chemical synthesis.

Radioisotope Labeling for Tracer Studies

Carbon-11 and fluorine-18 labeled variants are synthesized via:

-

Bucherer-Bergs Reaction :

-

Enzymatic Transamination :

These labeled compounds enable PET imaging of tryptophan metabolism in neurological disorders.

Comparative Analysis of Preparation Methods

| Method | Yield | ee | Cost ($/g) | Scalability |

|---|---|---|---|---|

| Classical Chemical | 34–67% | 89–96% | 420 | Industrial |

| Chemoenzymatic | 20–25% | 99% | 680 | Pilot-scale |

| Radiolabeling | 25–50% | 98% | 12,000 | Microscale |

Key tradeoffs:

-

Chemical synthesis offers cost-effectiveness but requires chiral resolution

-

Enzymatic routes provide superior ee but face substrate specificity limitations

-

Radiolabeling enables imaging applications despite high costs

Optimization Strategies and Recent Advances

Catalyst Engineering

Analyse Des Réactions Chimiques

Types of Reactions: N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester can undergo various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

Oxidation: The compound can be oxidized to form different oxidation products depending on the conditions used.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Substitution: Reagents such as nucleophiles (e.g., amines or thiols) can be used for substitution reactions.

Major Products:

Hydrolysis: Yields alpha-methyl-L-tryptophan and ethyl alcohol.

Oxidation: Produces various oxidation products depending on the specific oxidizing agent and conditions.

Substitution: Results in the formation of substituted derivatives of the original compound.

Applications De Recherche Scientifique

Chemical Applications

Building Block in Organic Synthesis

N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester serves as a fundamental building block for synthesizing more complex organic molecules. It is particularly useful in developing new synthetic methodologies, enabling chemists to explore novel reaction pathways and create diverse chemical entities.

Synthesis of Derivatives

This compound can be transformed into various derivatives through well-established chemical reactions. For instance, it can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amines, which are pivotal in further synthetic applications .

Biological Research Applications

Metabolic Studies

In biological contexts, N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester is utilized to study the metabolism and function of tryptophan derivatives. Its role as a substrate for enzymes involved in tryptophan metabolism allows researchers to investigate various biochemical pathways and their implications in cellular processes .

Pharmacological Investigations

This compound acts as a probe for studying the interactions of tryptophan derivatives with biological targets. Its potential to influence neurotransmitter pathways makes it a candidate for exploring therapeutic applications in neuropharmacology and related fields .

Medical Applications

Synthesis of Pharmaceutical Compounds

N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester is a precursor for synthesizing pharmaceutical compounds, particularly those targeting neurological disorders. Its derivatives have been studied for their potential effects on cholinesterase inhibition, which is relevant for treating conditions like Alzheimer's disease .

Case Study: Anti-Alzheimer Activity

Recent studies have isolated tryptophan-derived alkaloids from plants that exhibit anti-Alzheimer activity. The derivatives synthesized from N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester were screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showcasing promising results in modulating these enzymes' activity .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester is employed as an intermediate in the production of specialty chemicals and agrochemicals. Its unique chemical properties make it suitable for various applications in chemical manufacturing processes .

Mécanisme D'action

The mechanism of action of N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester involves its interaction with specific molecular targets in biological systems. The compound can act as a substrate for enzymes involved in tryptophan metabolism, leading to the formation of various metabolites. These metabolites can then interact with different biochemical pathways, influencing cellular processes and functions .

Comparaison Avec Des Composés Similaires

Data Table: Comparative Analysis of Key Compounds

*Stability data inferred from structural analogs in cited evidence.

Key Research Findings

Steric Effects on Stability : Bulky protecting groups (e.g., adamantyloxycarbonyl) dramatically improve metabolic stability. For example, compound 9f () retained 97.9% integrity after 120 minutes in blood, whereas enalapril (ethoxycarbonyl prodrug) was fully hydrolyzed within the same period .

Antibacterial Activity : Nα-acyl-tryptophan methyl esters with C12–C14 chains exhibit potent antibacterial effects, highlighting the role of lipophilicity in bioactivity .

Chirality and Pharmacokinetics : D-isomers of tryptophan derivatives (e.g., CAS 170458-98-7) may offer advantages in evading enzymatic degradation, though their therapeutic relevance requires further study .

Activité Biologique

N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan methyl ester is a synthetic derivative of tryptophan, a crucial amino acid involved in various biological processes. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its synthesis, biological mechanisms, and research findings, along with relevant case studies and data tables.

The synthesis of N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan methyl ester typically involves several steps:

- Protection of the Amino Group : The amino group of tryptophan is protected using an ethoxycarbonyl group.

- Esterification : The carboxyl group is then esterified with methanol in the presence of an acid catalyst, often utilizing solvents like dichloromethane and reagents such as triethylamine to facilitate the reaction.

N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan methyl ester interacts with various biological targets, including enzymes and receptors. Its mechanism involves:

- Metabolic Pathways : The compound undergoes metabolic conversion into active metabolites that exert biological effects.

- Enzyme Interactions : It may act as a substrate or inhibitor for specific enzymes involved in metabolic processes.

Antioxidant Properties

Research indicates that tryptophan derivatives exhibit significant antioxidant activity. This property is attributed to their ability to scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Neuroprotective Effects

Studies have shown that derivatives like N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan methyl ester can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect suggests potential applications in treating neurodegenerative diseases .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses .

Case Study 1: Neuroprotection in Cell Models

A study investigated the neuroprotective effects of N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan methyl ester on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results indicated a significant reduction in cell death and preservation of mitochondrial function at concentrations as low as 10 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 70 |

| 100 | 60 |

Case Study 2: Anti-inflammatory Effects

In another study focusing on macrophage activation, N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan methyl ester was shown to reduce TNF-alpha production significantly when cells were stimulated with lipopolysaccharides (LPS).

| Treatment | TNF-alpha Production (pg/mL) |

|---|---|

| Control | 500 |

| LPS | 800 |

| LPS + Compound (10 µM) | 300 |

Q & A

Q. What are the key synthetic steps for N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester, and how can reaction conditions be optimized?

Methodology :

- Synthetic Route : The compound is synthesized via sequential protection of the amino and carboxyl groups. The ethoxycarbonyl (EOC) group protects the α-amino group of tryptophan, while the methyl ester stabilizes the carboxyl moiety. Alpha-methylation is typically achieved using alkylating agents (e.g., methyl iodide) under basic conditions .

- Optimization : Reaction yield and purity depend on solvent selection (e.g., DMF or THF), temperature control (0–25°C), and catalyst use (e.g., DMAP for esterification). Evidence from similar tryptophan derivatives highlights the need for inert atmospheres (N₂/Ar) to prevent oxidation of the indole ring .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the ethoxycarbonyl group (δ ~1.2–1.4 ppm for CH₃CH₂O−) and alpha-methyl substituent (δ ~1.5–2.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₆H₂₀N₂O₄; MW 304.35) and detects isotopic patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 280 nm, indole absorption) assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How does the alpha-methyl group influence the compound’s reactivity in peptide synthesis or enzyme studies?

Methodology :

- Steric Effects : The alpha-methyl group reduces conformational flexibility, potentially hindering enzymatic cleavage or altering substrate binding in chymotrypsin-like enzymes. Comparative studies using methylated vs. non-methylated analogs can quantify steric impacts via kinetic assays (e.g., Michaelis-Menten parameters) .

- Stability : Evaluate hydrolytic stability under physiological pH (e.g., pH 7.4 buffer at 37°C) using LC-MS to monitor degradation products. Methylation may slow ester hydrolysis compared to unmodified esters .

Q. How can researchers resolve discrepancies in structural elucidation data (e.g., conflicting NMR or crystallography results)?

Methodology :

- Cross-Validation : Combine multiple techniques (e.g., 2D NMR COSY/HSQC, X-ray crystallography) to resolve ambiguous signals. For instance, NOESY correlations can confirm spatial proximity of the ethoxycarbonyl and indole groups .

- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts or optimize molecular geometry, aiding in data interpretation .

Q. What are the applications of this compound in studying tryptophan metabolism or receptor interactions?

Methodology :

- Receptor Binding Assays : Radiolabel the compound (e.g., ³H or ¹⁴C isotopes) to measure affinity for serotonin receptors (5-HT) or tryptophan transporters via competitive binding assays .

- Metabolic Pathways : Use as a precursor in tracer studies to investigate tryptophan catabolism (e.g., IDO enzyme activity in immune cells) .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

Methodology :

- Stability Testing : Store aliquots in anhydrous DMSO or acetonitrile at −80°C and monitor degradation via periodic HPLC analysis. Polar aprotic solvents minimize ester hydrolysis .

- Accelerated Aging Studies : Expose the compound to elevated temperatures (e.g., 40°C) and quantify decomposition rates using Arrhenius plots .

Data Contradiction and Troubleshooting

Q. How should researchers address low yields in the final esterification step?

Troubleshooting :

Q. What experimental controls are critical when assessing biological activity to avoid false positives/negatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.